N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-N(R’)-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethylamine) with an oxalyl chloride derivative (in this case, 3-chloro-4-fluorophenyl oxalyl chloride). This would form the oxalamide via a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl group and the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Role in Neuropharmacology
The chemical compound N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide has been explored in neuropharmacological research. A study by Piccoli et al. (2012) highlighted its potential in addressing compulsive food consumption in a binge-eating model in rats. This study underscores the compound's relevance in neuropharmacological contexts, particularly in relation to orexin receptors, which are known to influence feeding behavior, stress, arousal, and substance abuse (Piccoli et al., 2012).
Environmental and Health Impact
Research has also focused on the environmental and health impact of related compounds. For instance, Fernández-González et al. (2015) discussed the effects of polychlorinated dibenzo-p-dioxins, which share structural similarities with the compound . These compounds accumulate in the food chain and have significant endocrine-disrupting effects in animals and humans. This study emphasizes the ecological and health implications of compounds with similar structures (Fernández-González et al., 2015).
Chemotherapeutic Potential
In the field of chemotherapy, the structural attributes of this compound may offer insights into the development of new therapeutic agents. Research on similar compounds, such as fluorinated benzothiazoles, shows potential for antitumor activity. Wang and Guengerich (2012) examined the bioactivation of these molecules, highlighting their capacity to form reactive intermediates that might be effective in cancer treatment (Wang & Guengerich, 2012).
Future Directions
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFNMGNMXTXKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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